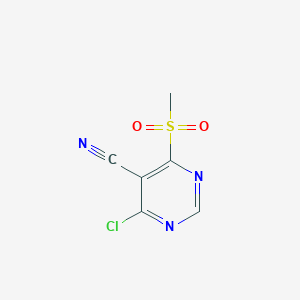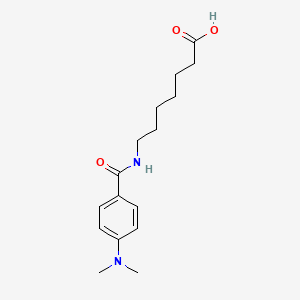
7-(4-(Dimethylamino)benzamido)heptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-(Dimethylamino)benzamido)heptanoic acid is an organic compound with the molecular formula C16H24N2O3. This compound is characterized by the presence of a dimethylamino group attached to a benzamido moiety, which is further connected to a heptanoic acid chain. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(Dimethylamino)benzamido)heptanoic acid typically involves the following steps:
Formation of 4-(Dimethylamino)benzoic acid: This can be achieved through the reaction of dimethylamine with 4-chlorobenzoic acid under basic conditions.
Amidation Reaction: The 4-(Dimethylamino)benzoic acid is then reacted with heptanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
7-(4-(Dimethylamino)benzamido)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamido derivatives.
科学的研究の応用
7-(4-(Dimethylamino)benzamido)heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 7-(4-(Dimethylamino)benzamido)heptanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also modulate enzymatic activity by acting as a competitive or non-competitive inhibitor.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group and benzamido moiety but lacks the heptanoic acid chain.
Heptanoic acid: Contains the heptanoic acid chain but lacks the dimethylamino and benzamido groups.
N,N-Dimethyl-4-aminobenzoic acid: Similar structure but with different functional groups.
Uniqueness
7-(4-(Dimethylamino)benzamido)heptanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and benzamido groups, along with the heptanoic acid chain, allows for versatile applications in various fields of research.
特性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37 g/mol |
IUPAC名 |
7-[[4-(dimethylamino)benzoyl]amino]heptanoic acid |
InChI |
InChI=1S/C16H24N2O3/c1-18(2)14-10-8-13(9-11-14)16(21)17-12-6-4-3-5-7-15(19)20/h8-11H,3-7,12H2,1-2H3,(H,17,21)(H,19,20) |
InChIキー |
SVOIFRAJCJNFJO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


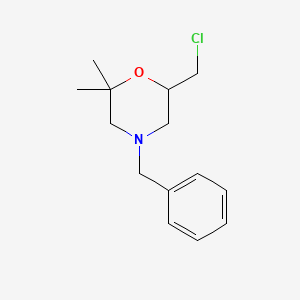
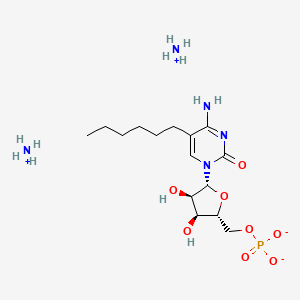

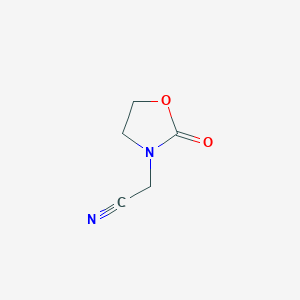

![2-tert-butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde](/img/structure/B13110783.png)

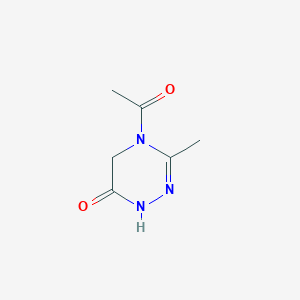

![7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one](/img/structure/B13110805.png)
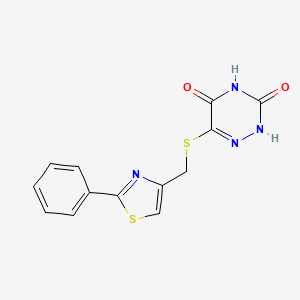
![7-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13110827.png)

